molecular formula C47H83NO17 B1675897 Maduramicin CAS No. 84878-61-5

Maduramicin

Número de catálogo B1675897
Número CAS: 84878-61-5
Peso molecular: 934.2 g/mol
Clave InChI: WQGJEAMPBSZCIF-RDYZIGSGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The biosynthetic gene cluster (BGC) of maduramicin was identified through whole-genome sequencing of a maduramicin-producing industrial strain of Actinomadura sp. J1-007 . The identified BGCs were analyzed in silico to predict the biosynthetic pathway of maduramicin . Overexpression of type II thioesterase MadTE increased the maduramicin titer by 30% to 7.16 g/L in shake-flask fermentation .


Molecular Structure Analysis

Maduramicin has a molecular formula of C47H83NO17 . Its molecular weight is 934.17 g/mol .


Chemical Reactions Analysis

Maduramicin forms colored charge transfer complexes with three electron acceptors namely p-chloranilic acid (p-CA), 2,3‐dichloro‐5,6‐dicyano‐p‐benzoquinone (DDQ), and picric acid (PA) . These complexes are used for the routine quality control analysis of maduramicin .


Physical And Chemical Properties Analysis

Maduramicin has a molecular weight of 934.2 g/mol and a molecular formula of C47H83NO17 . Its percent composition is C 60.43%, H 8.96%, N 1.50%, O 29.11% .

Aplicaciones Científicas De Investigación

Anticoccidial Agent in Poultry

Maduramicin is one of the most frequently used anticoccidial agents in broiler chickens . It is used to prevent and control coccidiosis, a parasitic disease affecting the digestive tract of chickens. However, the high toxicity and low solubility of Maduramicin limit its clinical application .

Nanostructured Lipid Carriers

To overcome the limitations of Maduramicin, researchers have developed Maduramicin-loaded nanostructured lipid carriers (MAD–NLCs) . These carriers are highly soluble and can deliver the drug more effectively. The MAD–NLCs demonstrated a slow and sustained drug release behavior .

Anticoccidial Effect Enhancement

The MAD–NLCs have been found to have an excellent anticoccidial effect against Eimeria tenella in broiler chickens . This suggests that MAD–NLCs have huge potential to form a new preparation administered via drinking water with a powerful anticoccidial effect .

Aquatic Environment Contamination

Maduramicin is widely introduced into aquatic environments and results in the contamination of fish products . The consumption of Maduramicin-contaminated crayfish may induce symptoms of Haff disease .

Food Safety Evaluation

A sensitive and efficient ultra-performance liquid chromatography–tandem mass spectrometry method was developed to monitor potential contamination and to understand the residue and elimination characteristics of Maduramicin in edible tissues of crayfish . This method is an efficient tool to evaluate the public health risk associated with crayfish consumption .

Malaria Treatment

Maduramicin has been shown to have an effective concentration that inhibits the signal by 50% (EC50) of 14.8 nM against late-stage gametocytes and significantly blocks in vivo transmission in a mouse model of malaria transmission .

Mecanismo De Acción

Target of Action

Maduramicin, also known as Maduramicin ammonium, primarily targets cations , particularly sodium (Na+), potassium (K+), and calcium (Ca2+) . It forms complexes with these cations, promoting their transport across the cell membrane . This action is particularly impactful on protozoal cells , leading to an increase in osmotic pressure within the coccidia .

Mode of Action

Maduramicin’s interaction with its targets leads to significant changes within the affected cells. By forming complexes with cations and promoting their transport across the cell membrane, Maduramicin increases the osmotic pressure within the coccidia . This action inhibits certain mitochondrial functions such as substrate oxidation and ATP hydrolysis, eventually leading to protozoal cell death .

Biochemical Pathways

The primary biochemical pathway affected by Maduramicin involves the transport of cations across the cell membrane, leading to an increase in osmotic pressure within the coccidia . This action disrupts the normal functioning of the mitochondria, inhibiting substrate oxidation and ATP hydrolysis . The disruption of these processes is detrimental to the survival of the protozoal cells, leading to their death .

Pharmacokinetics

It is known that maduramicin exhibits poor water solubility , which can impact its absorption and distribution within the body

Result of Action

The primary result of Maduramicin’s action is the death of protozoal cells . By disrupting the normal functioning of the mitochondria and increasing the osmotic pressure within the coccidia, Maduramicin causes the cells to die . In addition, Maduramicin has been found to inhibit cell proliferation and induce apoptosis in myoblast cells .

Action Environment

The efficacy and stability of Maduramicin can be influenced by various environmental factors. For instance, the compound is used as a feed additive against coccidiosis in poultry, and its effectiveness can be impacted by the dosage used . Overdosing can lead to toxicity, causing damage to skeletal muscle and heart cells, and even leading to heart failure in animals and humans . Therefore, careful control of the dosage is crucial to ensure the safe and effective use of Maduramicin.

Safety and Hazards

Maduramicin should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided. Dust and aerosols formation should also be avoided . In case of a spill or leak, personnel should be evacuated to safe areas .

Direcciones Futuras

Maduramicin has been found to rapidly eliminate malaria parasites and significantly block in vivo transmission in a mouse model of malaria transmission . It has also been repurposed as an effective drug against triple-negative breast cancer . These findings suggest potential new applications for maduramicin in the future.

Propiedades

IUPAC Name

azane;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGJEAMPBSZCIF-HKSLRPGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H83NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

934.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maduramicin

CAS RN

84878-61-5
Record name Maduramicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084878615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maduramicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11525
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maduramicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maduramicin
Reactant of Route 2
Maduramicin
Reactant of Route 3
Maduramicin
Reactant of Route 4
Maduramicin
Reactant of Route 5
Maduramicin
Reactant of Route 6
Maduramicin

Q & A

Q1: How does Maduramicin exert its anticoccidial effect?

A1: Maduramicin acts as an ionophore, disrupting ion gradients across cell membranes []. It exhibits a high affinity for monovalent cations, particularly sodium ions, facilitating their transport into the parasite cell. This disrupts cellular osmotic balance, leading to swelling and ultimately cell death [, , ].

Q2: Which stages of the coccidial lifecycle are most susceptible to Maduramicin?

A2: Research suggests that Maduramicin primarily targets the intracellular stages of coccidian parasites, specifically the schizonts, which are responsible for asexual reproduction within the host's intestinal cells [, , ].

Q3: What is the molecular formula and weight of Maduramicin?

A3: Maduramicin has a molecular formula of C47H83O15 and a molecular weight of 847.1 g/mol [, ].

Q4: Is there spectroscopic data available for Maduramicin?

A4: Yes, studies utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the structure and biosynthetic pathway of Maduramicin []. These studies have identified the origin of carbon and oxygen atoms within the Maduramicin molecule.

Q5: What about the stability of Maduramicin in various formulations?

A6: Studies have investigated the stability of Maduramicin in different premix formulations, highlighting the importance of quality control for optimal efficacy and safety []. Variations in Maduramicin concentration and premix quality have been observed among generic products compared to brand-specific approved formulations [].

Q6: How do structural modifications of Maduramicin influence its activity?

A7: While specific SAR studies on Maduramicin are limited in the provided papers, research on other polyether ionophores suggests that modifications to the ion-binding region and the lipophilic side chains can significantly affect ion selectivity, potency, and toxicity [].

Q7: What is the primary route of Maduramicin administration in poultry?

A9: Maduramicin is primarily administered orally to poultry through medicated feed [, , , , , ].

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Maduramicin in poultry?

A10: Studies indicate that Maduramicin is primarily excreted in the feces after oral administration in turkeys. It undergoes O-demethylation as a primary metabolic pathway, with hydroxylation and glucuronide conjugation as minor pathways []. In laying hens, Maduramicin residues have been found exclusively in egg yolk, with a half-life of elimination of 6.5 days [].

Q9: Are there any specific tissues where Maduramicin tends to accumulate?

A11: While Maduramicin is primarily excreted in feces, studies in broiler chickens indicate a longer half-life in the liver and muscle compared to serum []. This suggests a potential for temporary accumulation in these tissues.

Q10: What is the evidence for Maduramicin's efficacy against coccidiosis in poultry?

A12: Numerous studies demonstrate the efficacy of Maduramicin in controlling coccidiosis in both chickens and turkeys. These studies, conducted under laboratory and field conditions, consistently show reductions in mortality rates, lesion scores, and oocyst shedding in poultry infected with various Eimeria species [, , , , , ].

Q11: Has Maduramicin been evaluated in other disease models?

A13: Beyond its use in poultry, Maduramicin has shown promising results in a mouse model of chronic cryptosporidiosis caused by Cryptosporidium parvum. It significantly reduced fecal parasite load and tissue parasite burden [].

Q12: Is resistance to Maduramicin a concern in poultry production?

A14: Yes, like other anticoccidial drugs, the emergence of resistance to Maduramicin is a concern. Studies have reported the development of Maduramicin-resistant strains of Eimeria tenella, highlighting the need for resistance monitoring and management strategies [, , , ].

Q13: Is there cross-resistance between Maduramicin and other anticoccidial drugs?

A15: Cross-resistance among different classes of anticoccidials, including ionophores, is a known phenomenon. Studies have identified Eimeria isolates resistant to multiple ionophores, including Maduramicin, monensin, and salinomycin [, , ].

Q14: What are the potential toxic effects of Maduramicin?

A16: Maduramicin, while generally safe for its intended use in poultry, can cause toxicity in certain situations, particularly in non-target species. Research has documented cases of cardiomyopathy in ruminants (cattle and sheep) associated with the ingestion of poultry litter contaminated with Maduramicin [, ]. This highlights the importance of proper handling and disposal of poultry litter from farms using Maduramicin.

Q15: What are the specific mechanisms of Maduramicin toxicity?

A17: While the exact mechanisms are still under investigation, research suggests that Maduramicin's ability to disrupt cellular ion balance plays a significant role in its toxicity. The uncontrolled influx of calcium ions into cells, particularly in cardiac and skeletal muscle, can lead to cell damage and dysfunction [, ].

Q16: What analytical methods are commonly used for Maduramicin detection and quantification?

A18: Several analytical techniques are employed for Maduramicin analysis, including: * High-Performance Liquid Chromatography (HPLC) with various detection methods: UV detection [, , , ], fluorescence detection [], Evaporative Light Scattering Detection (ELSD) [], and tandem mass spectrometry (LC-MS/MS) [, , ]. * Enzyme-linked immunosorbent assay (ELISA):: Developed for Maduramicin detection in poultry tissues, offering a sensitive and specific alternative to chromatographic methods [, ].

Q17: Have these analytical methods been validated?

A19: Yes, several studies highlight the validation of analytical methods for Maduramicin determination in various matrices, including feed, premixes, and poultry tissues. Validation procedures typically assess parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.